(2H3)Acetic (2H)acid

Übersicht

Beschreibung

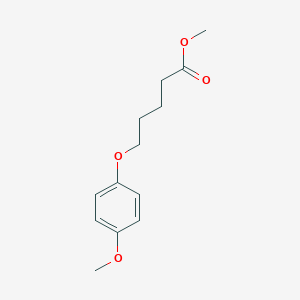

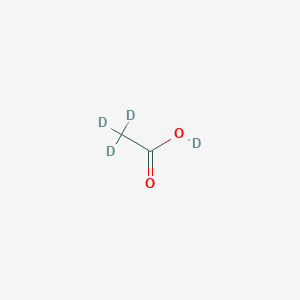

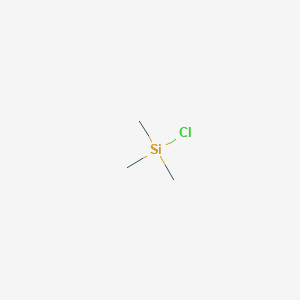

(2H3)Acetic (2H)acid, also known as Acetic-d3 acid-d or ethanoic acid-d4, is an organic compound with the molecular formula C2D4O2 . It is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group .

Synthesis Analysis

Acetic acid is produced industrially via the carbonylation of methanol . The process involves three steps: the generation of a methyl iodide intermediate from the reaction between methanol and hydrogen iodide, the reaction of this intermediate with carbon monoxide, and the treatment of the resulting compound with water to afford the acetic acid product .Molecular Structure Analysis

In the solid-state of acetic acid, there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds . The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H .Chemical Reactions Analysis

Acid–base reactions require both an acid and a base. In Brønsted–Lowry terms, an acid is a substance that can donate a proton (H+), and a base is a substance that can accept a proton .Physical And Chemical Properties Analysis

The physical and chemical properties of (2H3)Acetic (2H)acid include a density of 1.119g/mL at 25°C(lit.), a melting point of 15-16°C(lit.), a boiling point of 115.5°C(lit.), and a flashing point of 104°F . It is soluble in water, ethanol, and ether .Wissenschaftliche Forschungsanwendungen

NMR Solvent

Acetic acid-d4 is a deuterated NMR (Nuclear Magnetic Resonance) solvent . NMR is a powerful technique that enables the study of molecular structure and dynamics. Deuterated solvents, like Acetic acid-d4, are used because they have a different magnetic moment than protons, which helps in obtaining clear and unambiguous NMR signals.

Synthesis of Deuterated Compounds

Acetic acid-d4 is used in the synthesis of other deuterated compounds . For example, it can be used in the synthesis of deuterated (7 E,9 Z)-CLA (conjugated linoleic acid) . Deuterated compounds are often used in various research fields, including drug development, metabolic studies, and environmental science.

Praseodymium (III) Acetate Hydrate Analog

Acetic acid-d4 can be used to create a deuterium analog of praseodymium (III) acetate hydrate . This compound could be used in various chemical reactions and could be of interest in materials science and solid-state physics.

Safety And Hazards

Zukünftige Richtungen

While the future directions for (2H3)Acetic (2H)acid are not explicitly mentioned in the search results, the impact of acetic acid on archival and library collections is rather limited and poses an insignificant risk . This suggests that future research may focus on further understanding the effects of acetic acid in various applications and environments.

Eigenschaften

IUPAC Name |

deuterio 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-GUEYOVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152175 | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H3)Acetic (2H)acid | |

CAS RN |

1186-52-3 | |

| Record name | Acetic acid-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of acetic acid-d4?

A1: The molecular formula of acetic acid-d4 is C2H4O2. It has a molecular weight of 64.08 g/mol.

Q2: What are the key spectroscopic features of acetic acid-d4?

A2: Acetic acid-d4 exhibits characteristic shifts in NMR spectra compared to its non-deuterated counterpart. For instance, the acidic hydrogen peak, typically present in acetic acid, is absent in the 1H NMR spectrum of acetic acid-d4 due to deuterium exchange. []

Q3: Is acetic acid-d4 compatible with common laboratory materials?

A3: Like acetic acid, acetic acid-d4 should be handled with care as it can corrode certain materials. It is recommended to use glassware or PTFE when handling this compound.

Q4: How is acetic acid-d4 used to study reaction mechanisms?

A4: Acetic acid-d4 is frequently employed in kinetic isotope effect studies to decipher reaction mechanisms. For example, researchers used acetic acid-d4 to investigate the mechanism of terminal acetate substitution from a tri-tungsten cluster, revealing sequential exchange of terminal and bridging acetate groups. [] Similarly, it was used to study the H/D exchange between benzene and acetic acid-d4 catalyzed by PtII complexes. []

Q5: Can you give an example of acetic acid-d4’s use in determining reaction pathways?

A5: Researchers investigating the palladium-catalyzed oxyarylation of homoallylic alcohols utilized acetic acid-d4 to exclude acid-promoted or Wacker-type cyclization pathways. The absence of deuterium incorporation at the β-carbon of the product confirmed the proposed mechanism involving a palladium hydride species. []

Q6: Are there specific reactions where acetic acid-d4 is preferred as a solvent?

A6: Yes, acetic acid-d4 is particularly useful in studying C−H activation reactions. Its use can help determine the regioselectivity of the activation process and provide insights into the mechanism. []

Q7: How does acetic acid-d4 influence deuterium incorporation during synthesis?

A7: Using acetic acid-d4 as a solvent can lead to increased deuterium incorporation compared to using non-deuterated acetic acid. This was demonstrated in the synthesis of deuterium-labeled perhexiline, where the use of acetic acid-d4 resulted in higher deuterium incorporation compared to using non-deuterated acetic acid. []

Q8: Can acetic acid-d4 be used in computational chemistry studies?

A8: Absolutely. DFT calculations incorporating acetic acid-d4 can provide valuable insights into reaction mechanisms and energetics. For instance, DFT studies have been used to investigate the C-H activation steps in reactions involving acetic acid-d4 as a solvent, revealing preferential activation pathways depending on the reaction environment. []

Q9: Beyond mechanistic studies, what are other applications of acetic acid-d4?

A9: Acetic acid-d4 is utilized in synthesizing deuterated compounds, such as methyl-d3 bromide, a useful reagent in studying secondary hydrogen isotope effects. [] Additionally, it finds applications in studying conformational changes in molecules like lignin oligomers using NMR techniques. [] It's also employed in studying the structure and reactivity of biologically relevant molecules like alloxan monohydrate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

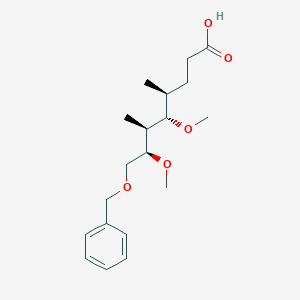

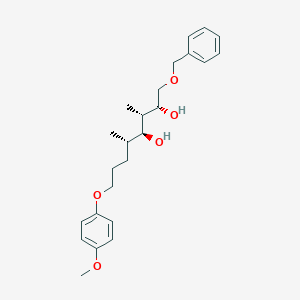

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

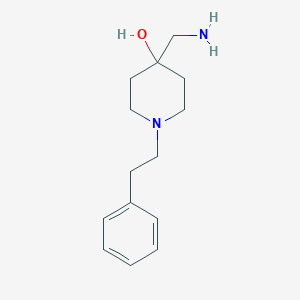

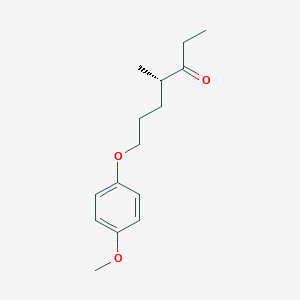

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)